Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of Gram-positive and Gram-negative bacteria. This particular compound has been studied for its potential antimicrobial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinolone core: The quinolone core is synthesized through a Gould-Jacobs reaction, which involves the condensation of an aniline derivative with ethyl acetoacetate, followed by cyclization and oxidation.
Introduction of the fluoro groups: Fluorination is achieved using reagents such as trifluoroacetic acid or other fluorinating agents.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-(4-acetyl-3-methylpiperazin-1-yl) derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolone core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazine ring or introducing different ester groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial properties and its mechanism of action against bacterial enzymes.
Medicine: Potential use as an antibiotic for treating bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitutions on the quinolone core and the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .
Properties
Molecular Formula |
C22H24F3N3O4 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24F3N3O4/c1-4-32-22(31)14-10-28(13-5-6-13)19-15(21(14)30)16(23)17(24)20(18(19)25)26-7-8-27(12(3)29)11(2)9-26/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
LCYUSHYCYBSCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)N3CCN(C(C3)C)C(=O)C)F)F)C4CC4 |
Origin of Product |
United States |
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